N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide -

N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide

Catalog Number: EVT-3784013
CAS Number:
Molecular Formula: C24H23F3N2O3S
Molecular Weight: 476.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a potent, orally active leukotriene receptor antagonist. It exhibits a Ki of 0.42 nM for displacement of [3H]LTD4 on guinea pig lung membranes and a pKB of 10.13 ± 0.14 versus LTE4 on guinea pig trachea. In vivo, it demonstrated an oral ED50 of 1.14 μmol/kg against LTD4-induced bronchoconstriction in guinea pigs. []

Relevance: While not directly analogous, compound 38p shares several structural features with N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide. Both compounds possess a sulfonamide group (SO2NH) and incorporate a trifluoromethyl (CF3) substituent. These shared motifs suggest potential similarities in their pharmacological properties or mechanisms of action, although further investigation is required to confirm this. []

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (Bicalutamide)

Compound Description: Bicalutamide is an oral medication used to treat prostate cancer. It functions as an anti-androgen, blocking the action of androgens in the body. []

Relevance: Bicalutamide and N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide belong to the same class of compounds, sulfonamides, characterized by the SO2NH group. Both compounds also share the presence of a trifluoromethyl (CF3) substituent on a phenyl ring. These structural similarities highlight a potential relationship in their binding affinities or interactions with specific biological targets. []

N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide (3)

Compound Description: This compound is an intermediate in the synthesis of a series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides, which were evaluated for their α-glucosidase and acetylcholinesterase inhibitory activities. []

Relevance: Compound 3 is a direct precursor to the target compound, N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, differing only in the presence of the acetamide moiety in the final molecule. This close structural relationship suggests that understanding the properties of compound 3 can provide insights into the synthesis and potential reactivity of the target compound. []

Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate (Wy-48,422, 20)

Compound Description: This compound is a potent inhibitor of LTD4-induced bronchoconstriction with an oral ED50 of 7.9 mg/kg in guinea pigs. It also demonstrated oral inhibition of ovalbumin-induced bronchoconstriction with an ED50 of 3.6 mg/kg. []

Relevance: While not structurally analogous to N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, both compounds are discussed within the context of leukotriene D4 (LTD4) antagonist research. This suggests potential shared mechanisms of action or targets within the inflammatory response pathway, despite structural differences. []

N-[(4-methylphenyl)sulfonyl]-3-(2-quinolinylmethoxy)-benzamide (Wy-49,353, 30)

Compound Description: This compound is a potent leukotriene D4 (LTD4) antagonist. It demonstrated oral inhibition of both LTD4- and ovalbumin-induced bronchoconstriction with ED50s of 0.4 and 20.2 mg/kg, respectively. []

Relevance: Like compound 20, Wy-49,353 (30) is investigated as part of the same research program focused on developing LTD4 antagonists. Despite structural differences from N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, the shared focus on LTD4 antagonism suggests a potential commonality in their therapeutic applications or pharmacological targets related to inflammatory responses. []

3-(2-quinolinylmethoxy)benzeneacetic acid (Wy-46,016, 5)

Compound Description: This compound is an inhibitor of LTD4-induced bronchoconstriction, achieving 99% inhibition at 25 mg/kg administered intraduodenally. []

Relevance: Compound 5, like compounds 20 and 30, falls under the category of LTD4 antagonists. Despite structural dissimilarity to N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, the common research focus on LTD4 suggests a potential overlap in their therapeutic application or targeted biological pathways related to inflammation and bronchoconstriction. []

2-[[3-(1H-tetrazol-5-ylmethyl)phenoxy]methyl]quinoline (Wy-49,451, 41)

Compound Description: This compound is a potent LTD4 antagonist, exhibiting inhibitory ED50s of 3.0 mg/kg versus LTD4 and 17.5 mg/kg versus ovalbumin-induced bronchoconstriction. []

Relevance: Similar to compounds 20, 30, and 5, compound 41 is part of a series of compounds investigated for their LTD4 antagonist properties. Despite structural differences, this shared research focus with N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide implies a potential connection in their therapeutic relevance or biological targets related to LTD4-mediated inflammatory responses. []

Properties

Product Name

N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide

IUPAC Name

2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C24H23F3N2O3S

Molecular Weight

476.5 g/mol

InChI

InChI=1S/C24H23F3N2O3S/c1-17-6-10-19(11-7-17)15-29(33(31,32)22-12-8-18(2)9-13-22)16-23(30)28-21-5-3-4-20(14-21)24(25,26)27/h3-14H,15-16H2,1-2H3,(H,28,30)

InChI Key

CVQUWINJZJRMCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.